1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a triazolopyrimidine moiety, which is a fused ring system containing a triazole ring and a pyrimidine ring . It also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a phenylbutanone moiety, which is a four-carbon chain with a phenyl group and a ketone functional group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the rings and functional groups. The presence of the nitrogen atoms in the triazolopyrimidine and piperazine rings could allow for hydrogen bonding interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the ketone functional group, which is electrophilic and can undergo nucleophilic addition reactions. The nitrogen atoms in the rings could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ketone group and the potential for hydrogen bonding could affect its solubility .科学的研究の応用
Synthesis and Antagonist Activity
The compound under discussion is related to a class of molecules that have been explored for their potential in synthesizing antagonists targeting the 5-HT2 receptor. For instance, research by Watanabe et al. (1992) highlights the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, demonstrating potent 5-HT2 antagonist activity without alpha 1 antagonist activity in vivo. This suggests a potential pathway for developing therapeutic agents targeting specific neurotransmitter systems (Watanabe et al., 1992).
Antihypertensive Potential
Another area of interest is the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines for antihypertensive applications. Bayomi et al. (1999) synthesized a series of these compounds, showing promising antihypertensive activity. This aligns with the broader search for novel antihypertensive agents and highlights the versatility of triazolo[4,5-d]pyrimidin derivatives in medicinal chemistry (Bayomi et al., 1999).
Antimicrobial and Antitumor Agents
The antimicrobial and antitumor potential of triazolo[4,5-d]pyrimidin derivatives is another significant area. El-Bendary et al. (1998) reported on the synthesis of thiazolopyrimidines as potential antimicrobial and antitumor agents, showing some compounds with promising activity. This research underpins the ongoing search for new therapeutic agents in the fight against infectious diseases and cancer (El-Bendary et al., 1998).
Advanced Synthesis Techniques
Furthermore, Baklykov et al. (2019) demonstrated the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one in supercritical carbon dioxide, showcasing an innovative approach to synthesizing triazolopyrimidin derivatives. This technique offers a more environmentally friendly and potentially more efficient method of synthesis, indicating the compound's role in advancing synthetic chemistry methodologies (Baklykov et al., 2019).
Overview of Pharmacological Applications
作用機序
将来の方向性
特性
IUPAC Name |
1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-3-15(14-7-5-4-6-8-14)19(27)26-11-9-25(10-12-26)18-16-17(20-13-21-18)24(2)23-22-16/h4-8,13,15H,3,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCTZUFJWFWOLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。